molecular formula C19H15BrO5 B2860305 Ethyl 5-(acetyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate CAS No. 308295-36-5

Ethyl 5-(acetyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2860305
CAS No.: 308295-36-5
M. Wt: 403.228
InChI Key: MTBVZESNBUQNOO-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate (molecular formula: C₁₉H₁₅BrO₅, molecular weight: 403.23 g/mol) is a halogenated benzofuran derivative characterized by three key substituents:

  • Acetyloxy group at position 3.
  • Bromo at position 4.
  • Phenyl at position 2.

Its physicochemical properties include a logP of 4.81, indicating high lipophilicity, and a polar surface area of 50.084 Ų, suggesting moderate hydrogen-bonding capacity . The compound is non-chiral (ACHIRAL) and has a collision cross-section (CCS) of 208.21 Ų for the [M+H]+ ion, as predicted by computational models .

Properties

IUPAC Name

ethyl 5-acetyloxy-6-bromo-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO5/c1-3-23-19(22)17-13-9-16(24-11(2)21)14(20)10-15(13)25-18(17)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBVZESNBUQNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(acetyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Acetylation: The acetyloxy group can be introduced through an acetylation reaction using acetic anhydride in the presence of a base like pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(acetyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.

    Acetylation: Acetic anhydride and pyridine.

    Esterification: Ethanol and a strong acid catalyst like sulfuric acid.

Major Products Formed

    Substitution: Formation of substituted benzofuran derivatives.

    Hydrolysis: Formation of 5-hydroxy-6-bromo-2-phenyl-1-benzofuran-3-carboxylic acid and acetic acid.

    Oxidation/Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Ethyl 5-(acetyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(acetyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate depends on its interaction with specific molecular targets. The acetyloxy group can act as a leaving group in substitution reactions, while the bromine atom can participate in electrophilic aromatic substitution. The benzofuran core can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes.

Comparison with Similar Compounds

Substituent Variations at Position 5

The acetyloxy group at position 5 distinguishes this compound from other benzofuran derivatives. Key analogs include:

Compound Name Substituent at Position 5 Molecular Formula logP Polar Surface Area (Ų) Key Differences vs. Target Compound
Ethyl 5-(benzoyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate Benzoyloxy (C₆H₅COO⁻) C₂₄H₁₇BrO₅ ~5.7* 55.0* Higher aromaticity; increased molecular weight.
Ethyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate 2-Amino-2-oxoethoxy (NH₂COCH₂O⁻) C₂₀H₁₇BrN₂O₆ ~3.8* 75.0* Enhanced hydrogen bonding due to amide group.
Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate 4-Methylbenzyloxy (CH₂C₆H₄CH₃⁻) C₂₅H₂₁BrO₄ ~5.3* 45.0* Increased steric bulk; higher hydrophobicity.

*Estimated based on structural analogs.

Key Observations :

  • 2-Amino-2-oxoethoxy (): Introduces an amide group, significantly raising polarity (logP ~3.8 vs. 4.81 in the target compound) and hydrogen-bonding capacity.
  • 4-Methylbenzyloxy (): Bulkier substituent may reduce metabolic clearance but increase steric hindrance in binding interactions.

Halogenation Patterns at Position 6

The bromo substituent at position 6 is conserved in most analogs. However, halogenation strategies vary:

  • Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate (): Incorporates a fluorine atom in the substituent, enhancing metabolic stability due to fluorine’s electronegativity.

Ester Group Modifications

The ethyl ester at position 3 contrasts with methyl esters in compounds like methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate ().

Biological Activity

Ethyl 5-(acetyloxy)-6-bromo-2-phenyl-1-benzofuran-3-carboxylate (CAS Number: 308295-36-5) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, cytotoxic, and other pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a benzofuran core with substituents that may influence its biological activity. The presence of the acetyloxy and bromo groups is particularly significant for its interaction with biological targets.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anti-inflammatory properties. For instance, related benzofuran derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell lines, including RAW 264.7 macrophages .

Table 1: Anti-inflammatory Effects of Related Compounds

CompoundInhibition of CytokinesReference
Compound ATNF-α, IL-1β, IL-6
Compound BNO, PGE2
Ethyl 5-(acetyloxy)-6-bromo...TBDCurrent Study

Cytotoxic Activity

The cytotoxicity of this compound has been evaluated using the MTT assay on various cancer cell lines. Preliminary results suggest that while some derivatives exhibit cytotoxic effects at higher concentrations, further studies are needed to determine the IC50 values specifically for this compound.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
Ethyl 5-(acetyloxy)-6-bromo...3T3TBDCurrent Study
Compound CHeLa<100
Compound DMCF7>150

The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with inflammation and cell survival. For example, inhibition of NF-kB and MAPK pathways has been documented in related compounds, leading to decreased expression of inflammatory mediators .

Case Studies

Several case studies have highlighted the potential therapeutic applications of benzofuran derivatives:

  • Study on Inflammation : A study demonstrated that a similar compound reduced inflammation in a rat model by inhibiting the expression of iNOS and COX-2 in LPS-stimulated macrophages .
  • Cancer Research : Another investigation reported that derivatives showed selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

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